molecular formula C18H18F3NO4 B1671710 Étofénamate CAS No. 30544-47-9

Étofénamate

Numéro de catalogue: B1671710
Numéro CAS: 30544-47-9
Poids moléculaire: 369.3 g/mol
Clé InChI: XILVEPYQJIOVNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Musculoskeletal Disorders

Etofenamate has been extensively studied for its effectiveness in treating various musculoskeletal conditions, including:

  • Osteoarthritis
  • Lumbago (lower back pain)
  • Bursitis
  • Tendinitis
  • Myositis
  • Blunt injuries

Clinical trials indicate that etofenamate provides significant pain relief and reduces inflammation in patients suffering from these conditions. A multicenter study involving 7,477 patients demonstrated that 95.8% achieved a successful therapeutic outcome with etofenamate lotion in treating acute or chronic rheumatic diseases .

Comparative Efficacy

In comparative studies, etofenamate has shown superior efficacy over other topical NSAIDs such as indomethacin and diclofenac. For instance, a study comparing etofenamate cream with indomethacin ointment found that patients using etofenamate reported a significantly greater reduction in spontaneous pain and improved spine mobility after seven days of treatment .

Long-term Outcomes

A study focusing on knee osteoarthritis treatment with etofenamate revealed sustained improvements in pain scores over a 12-month follow-up period. The Visual Analog Scale (VAS) scores decreased significantly from pre-injection levels to follow-up assessments, indicating lasting analgesic effects .

Safety Profile

Etofenamate is generally well tolerated among patients, with adverse effects being rare and typically mild when they occur. However, there have been reports of serious complications such as Nicolau syndrome following injection, which underscores the importance of proper administration techniques .

Efficacy in Specific Conditions

  • A randomized controlled trial assessed the efficacy of a 10% etofenamate lotion for treating lumbago and reported that 37.2% of patients experienced complete pain relief after treatment .
  • Another study indicated that etofenamate was as effective as hyaluronic acid injections for knee osteoarthritis but did not show significant superiority over this alternative treatment method .

Tolerability Studies

In terms of tolerability, studies have consistently shown that etofenamate's side effects are minimal compared to systemic NSAIDs, making it a safer option for long-term management of chronic pain conditions .

Data Summary Table

Application AreaFormulationEfficacy (%)Notable Findings
Musculoskeletal DisordersGel (5% & 10%)95.8Significant pain reduction; well-tolerated
OsteoarthritisLotion (10%)-Comparable efficacy to hyaluronic acid
LumbagoCream (10%)64Greater reduction in spontaneous pain than indomethacin
Long-term Pain ReliefVarious-Sustained improvement over 12 months

Méthodes De Préparation

Etofenamate is synthesized through the reaction of flufenamic acid with diethylene glycol in a non-protic organic solvent. The reaction is facilitated by an organic carboxylic acid activating agent, such as chlorosilane or sulfonyl chloride. The reactant is then hydrolyzed under acidic conditions, followed by extraction and separation to obtain high-purity etofenamate . This method is advantageous due to its simplicity, high productivity, and high product purity.

Analyse Des Réactions Chimiques

Etofenamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated derivatives and substituted analogs.

Comparaison Avec Des Composés Similaires

Etofenamate is compared with other NSAIDs such as indomethacin, diclofenac, ketoprofen, and ketorolac. It has been shown to have superior efficacy in some cases and comparable efficacy in others . Similar compounds include:

Etofenamate’s uniqueness lies in its high transdermal absorption and concentration in inflamed tissues, making it particularly effective for topical applications .

Activité Biologique

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) primarily used in topical formulations for the treatment of musculoskeletal pain and inflammation. Its mechanism of action is multifaceted, involving the inhibition of various inflammatory pathways. This article explores the biological activity of etofenamate, including its pharmacokinetics, anti-inflammatory effects, and clinical applications, supported by data tables and relevant case studies.

Etofenamate exhibits a broad spectrum of biological activities:

  • Inhibition of Prostaglandin Synthesis : Unlike many NSAIDs that selectively inhibit cyclooxygenase (COX), etofenamate inhibits both COX and lipoxygenase pathways, leading to reduced synthesis of prostaglandins and leukotrienes .
  • Histamine Release Inhibition : Etofenamate inhibits the release of histamine, a key mediator in allergic responses and inflammation .
  • Bradykinin and Serotonin Antagonism : It antagonizes bradykinin and serotonin, further contributing to its anti-inflammatory effects .
  • Complement System Modulation : The compound also inhibits components of the complement system, which plays a role in immune responses .

Pharmacokinetics

The pharmacokinetic profile of etofenamate indicates its effective local action with minimal systemic absorption:

  • Bioavailability : Following topical application, the bioavailability of etofenamate is approximately 21%, significantly higher than that of other NSAIDs like diclofenac (6%) and ibuprofen (5%) .
  • Tissue Concentration : Studies show that etofenamate concentrations in tissues such as fasciae and muscles can be 10 to 1000 times higher than in plasma, indicating effective local delivery .

Table 1: Comparative Bioavailability of NSAIDs

NSAIDBioavailability (%)Plasma Concentration (ng/mL)
Etofenamate21Variable
Diclofenac60.81
Ibuprofen5Not specified
Indomethacin1Not specified

Clinical Efficacy

Etofenamate has been evaluated in various clinical settings. Notable findings include:

  • Topical Gels : A study demonstrated that a gel formulation containing etofenamate showed significant anti-inflammatory activity compared to placebo in patients with acute ankle sprains .
  • Medicated Plasters : Clinical trials have shown that etofenamate medicated plasters provide superior pain relief compared to placebo, highlighting its efficacy in managing acute pain conditions .

Case Study: Efficacy in Ankle Sprains

In a randomized controlled trial involving 120 participants with acute ankle sprains, those treated with an etofenamate plaster reported a statistically significant reduction in pain levels at 48 hours compared to those receiving placebo. The study concluded that etofenamate is an effective treatment option for acute musculoskeletal injuries .

Novel Formulations

Recent advancements have focused on enhancing the delivery and efficacy of etofenamate through innovative formulations:

  • Solid Lipid Nanoparticles (SLNs) : Research indicated that SLN formulations containing lower doses of etofenamate achieved similar anti-inflammatory effects as higher doses in traditional formulations while minimizing systemic exposure .
  • Microemulsions : New microemulsion formulations have been developed to improve skin permeation and enhance therapeutic outcomes against inflammation .

Propriétés

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILVEPYQJIOVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045448
Record name Etofenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30544-47-9
Record name Etofenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30544-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofenamate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofenamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08984
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etofenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofenamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofenamate
Reactant of Route 2
Reactant of Route 2
Etofenamate
Reactant of Route 3
Reactant of Route 3
Etofenamate
Reactant of Route 4
Reactant of Route 4
Etofenamate
Reactant of Route 5
Reactant of Route 5
Etofenamate
Reactant of Route 6
Reactant of Route 6
Etofenamate
Customer
Q & A

Q1: What is the primary mechanism of action of etofenamate?

A1: Etofenamate exerts its anti-inflammatory effects primarily by inhibiting prostaglandin synthesis. [, , ] This is achieved through two main pathways:

  • Direct inhibition of prostaglandin synthesis by unchanged etofenamate: Etofenamate can directly inhibit prostaglandin production by macrophages. []
  • Inhibition of prostaglandin synthesis by its metabolite, flufenamic acid: Etofenamate is metabolized to flufenamic acid in the body, which also inhibits prostaglandin synthesis. []

Q2: Does etofenamate interact with other inflammatory pathways?

A2: Research suggests etofenamate also exhibits anti-inflammatory activity through the inhibition of lipoxygenase, another enzyme involved in the inflammatory cascade. []

Q3: How does the inhibition of prostaglandin and lipoxygenase contribute to its therapeutic effects?

A3: Inhibiting these enzymes disrupts the production of pro-inflammatory mediators, leading to a reduction in inflammation, pain, and fever. []

Q4: What is the molecular formula and weight of etofenamate?

A4: Etofenamate has the molecular formula C18H16F3NO3 and a molecular weight of 351.32 g/mol. []

Q5: What is known about the stability of etofenamate in different formulations?

A5: Etofenamate has been formulated in various topical preparations, including gels, creams, and plasters. Research shows it exhibits good stability in these formulations. [, , ]

Q6: What is the typical route of administration for etofenamate?

A6: Etofenamate is primarily administered topically (gels, creams, plasters) or intramuscularly. [, , ]

Q7: How is etofenamate absorbed and distributed in the body?

A7: Topically applied etofenamate demonstrates effective penetration into inflamed tissues, achieving higher concentrations compared to oral administration. [, ] Intramuscular administration results in prolonged release from the oily depot, leading to sustained plasma levels. [, ]

Q8: What are the primary metabolic pathways of etofenamate?

A8: Etofenamate is primarily metabolized to flufenamic acid, which also possesses anti-inflammatory properties. Further metabolism leads to the formation of various hydroxy derivatives of both etofenamate and flufenamic acid. [, ]

Q9: How is etofenamate eliminated from the body?

A9: Etofenamate and its metabolites are primarily eliminated via biliary excretion, with a smaller proportion excreted renally. [, ]

Q10: What preclinical models have been used to assess the efficacy of etofenamate?

A10: Numerous animal models have been employed to evaluate the anti-inflammatory and analgesic activity of etofenamate, including:

  • Carrageenin-induced paw edema in rats [, ]
  • Histamine-induced vascular permeability in mice []
  • Ultraviolet light-induced erythema in guinea pigs []
  • Felt-pellet-induced granuloma formation in rats []
  • Adjuvant-induced arthritis in rats [, ]
  • Silver nitrate-induced arthritis in rats []
  • Acetic acid-induced writhing test in mice and rats []

Q11: Has the efficacy of etofenamate been investigated in clinical trials?

A11: Yes, several clinical trials have demonstrated the efficacy of etofenamate in treating various inflammatory conditions, including:

  • Knee osteoarthritis [, , ]
  • Ankle sprain []
  • Chronic trauma of the locomotion system []
  • Painful hallux valgus []
  • Rheumatoid arthritis []
  • Temporomandibular disorder []

Q12: What drug delivery systems have been explored for etofenamate?

A12: Beyond traditional formulations, researchers have explored novel drug delivery systems to enhance etofenamate's therapeutic efficacy:

  • Iontophoresis: This technique enhances the transdermal delivery of etofenamate, leading to higher drug concentrations in both serum and synovial fluid. []
  • Semisolid Solid Lipid Nanoparticle (SLN) Dispersions: This novel approach aims to enhance the dermal uptake and anti-inflammatory activity of etofenamate. [, ]

Q13: What analytical methods are commonly employed to quantify etofenamate in biological samples?

A13: Several analytical techniques are used for the quantification of etofenamate and its metabolites, including:

  • High-performance thin-layer chromatography (HPTLC) [, , ]
  • Gas-liquid chromatography (GLC) [, ]
  • High-performance liquid chromatography (HPLC) [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.